molecular formula C8H18ClNO B15296149 3-Amino-3-cyclopentylpropan-1-ol hydrochloride CAS No. 1380008-42-3

3-Amino-3-cyclopentylpropan-1-ol hydrochloride

Katalognummer: B15296149
CAS-Nummer: 1380008-42-3
Molekulargewicht: 179.69 g/mol
InChI-Schlüssel: GVXQMPPQDDMTDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-3-cyclopentylpropan-1-ol hydrochloride is a chemical compound with the molecular formula C8H17NO·HCl. It is a white crystalline solid that is soluble in water and alcohol. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-cyclopentylpropan-1-ol hydrochloride typically involves the reaction of cyclopentylmagnesium bromide with ethyl 3-aminopropanoate, followed by hydrolysis and subsequent treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:

    Temperature: Room temperature to reflux conditions

    Solvent: Ethanol or other suitable organic solvents

    Reagents: Cyclopentylmagnesium bromide, ethyl 3-aminopropanoate, hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process typically includes:

    Reactors: Stainless steel reactors with temperature and pressure control

    Purification: Crystallization and filtration to obtain the pure hydrochloride salt

    Quality Control: Analytical techniques such as HPLC and NMR to ensure product quality

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-cyclopentylpropan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide under reflux conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-3-cyclopentylpropan-1-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a precursor for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 3-Amino-3-cyclopentylpropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-1-propanol hydrochloride
  • 3-Amino-3-cyclohexylpropan-1-ol hydrochloride
  • 3-Amino-1-propanol

Comparison

3-Amino-3-cyclopentylpropan-1-ol hydrochloride is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research applications.

Eigenschaften

CAS-Nummer

1380008-42-3

Molekularformel

C8H18ClNO

Molekulargewicht

179.69 g/mol

IUPAC-Name

3-amino-3-cyclopentylpropan-1-ol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c9-8(5-6-10)7-3-1-2-4-7;/h7-8,10H,1-6,9H2;1H

InChI-Schlüssel

GVXQMPPQDDMTDV-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)C(CCO)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.